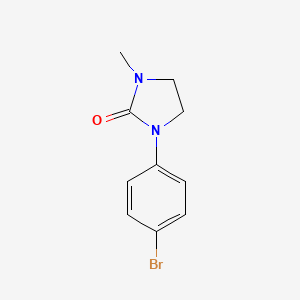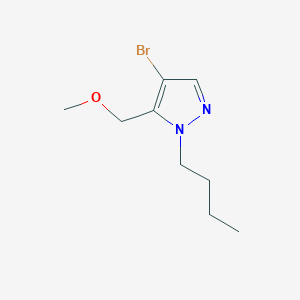
1-(4-Bromophenyl)-3-methylimidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Bromophenyl)-3-methylimidazolidin-2-one” is a brominated organic compound. Brominated compounds often have interesting and useful properties, and they are frequently used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray diffraction . This technique allows for the determination of the positions of atoms within a molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
Again, while specific reactions involving “1-(4-Bromophenyl)-3-methylimidazolidin-2-one” are not available, similar compounds often undergo electrophilic aromatic substitution reactions . These reactions involve the replacement of a substituent on an aromatic ring with an electrophile .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
1-(4-Bromophenyl)-3-methylimidazolidin-2-one is a compound of interest in the realm of organic synthesis and material science. Its structural motif finds application in the synthesis of various heterocyclic compounds. For instance, compounds related to 1-(4-Bromophenyl)-3-methylimidazolidin-2-one have been utilized in the synthesis of benzimidazoles and thiazolidin-4-ones. These reactions typically involve halogenated phenyl isocyanides or thiophene derivatives, leading to moderate to good yields of the target molecules. Such synthetic routes are valuable for creating compounds with potential biological activities or material properties (Lygin & Meijere, 2009; Iyengar et al., 2005).
Crystal Structure and Molecular Interactions
The crystal structure analysis of compounds closely related to 1-(4-Bromophenyl)-3-methylimidazolidin-2-one reveals intricate details about molecular interactions, such as hydrogen bonding patterns. These studies provide insights into the three-dimensional arrangement of molecules and can predict reactivity and properties of the compounds. For example, a study on 2-(4-Bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazol-4(3H)-one demonstrated how hydrogen bonding contributes to the stabilization of its crystal structure, highlighting the importance of molecular geometry in determining physical and chemical properties (Low et al., 2002).
Catalytic Applications and Chemical Transformations
Compounds bearing the 1-(4-Bromophenyl)-3-methylimidazolidin-2-one motif have found use in catalytic applications, particularly in facilitating chemical transformations. For example, gold(I)-catalyzed amination of allylic alcohols with cyclic ureas showcases the potential of using such compounds in synthetic organic chemistry to achieve regioselective and stereoselective aminations, an essential step in the production of various pharmaceuticals and fine chemicals (Mukherjee & Widenhoefer, 2010).
Antimicrobial Activity
The structural backbone of 1-(4-Bromophenyl)-3-methylimidazolidin-2-one and its derivatives also plays a role in the development of antimicrobial agents. Certain halogenated phenyl derivatives have shown promising in vitro activity against a range of pathogenic yeasts and molds, including fluconazole-resistant strains. These findings underscore the potential of such compounds in addressing the need for new antimicrobials in the face of rising drug resistance (Buchta et al., 2004).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on “1-(4-Bromophenyl)-3-methylimidazolidin-2-one” would likely depend on its intended use. For example, if it is a potential drug candidate, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-methylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-12-6-7-13(10(12)14)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVWRKYKQGNNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-methylimidazolidin-2-one | |
CAS RN |
530080-95-6 |
Source


|
| Record name | 1-(4-bromophenyl)-3-methylimidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(2-chlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2600310.png)


![6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2600316.png)

![(E)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B2600319.png)

![4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one](/img/structure/B2600322.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-phenylethanediamide](/img/structure/B2600325.png)

![3,4-Difluoro-N-(2-{[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2600327.png)


